molecular formula C8H5Br2F3O B13920389 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene

1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene

Cat. No.: B13920389
M. Wt: 333.93 g/mol
InChI Key: OJMAUNQLSUUQNM-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by bromine atoms at the 1- and 3-positions, a methoxy group at position 2, and a trifluoromethyl (-CF₃) substituent at position 3. This substitution pattern imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals and advanced materials. Its trifluoromethyl group enhances thermal stability and hydrophobicity, while bromine atoms facilitate cross-coupling reactions for functionalization .

Properties

Molecular Formula

C8H5Br2F3O

Molecular Weight

333.93 g/mol

IUPAC Name

1,3-dibromo-2-methoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5Br2F3O/c1-14-7-5(9)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3

InChI Key

OJMAUNQLSUUQNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

1,3-Dibromo-5-(trifluoromethoxy)benzene
  • Structure : Bromine at 1 and 3, trifluoromethoxy (-OCF₃) at 4.
  • Key Differences : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than -CF₃, altering reactivity in electrophilic substitution. This compound may exhibit lower thermal stability due to the oxygen linker, which can introduce hydrolytic sensitivity compared to the methoxy-trifluoromethyl analog .
1,3-Dibromo-5-fluorobenzene
  • Structure : Bromine at 1 and 3, fluorine at 5.
  • Key Differences : Fluorine’s smaller size and strong electron-withdrawing nature increase ring deactivation, reducing reactivity in nucleophilic substitutions. The absence of -CF₃ or methoxy groups limits its utility in moisture-resistant applications .
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene
  • Structure : Bromine at 2 and 4, methoxy at 1 and 3, methyl at 5.
  • Key Differences : The methyl group (-CH₃) is electron-donating, enhancing ring activation for electrophilic attacks. This compound is a precursor to natural products like Drimiopsin A, highlighting its role in complex syntheses compared to the trifluoromethyl derivative’s broader industrial applications .

Thermal Stability and Moisture Resistance

The trifluoromethyl group in 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene significantly enhances thermal stability (decomposition >250°C) and reduces moisture absorption (<1% at 25°C), as seen in fluorinated polyimides . In contrast:

  • 1,3-Dibromo-5-(trifluoromethoxy)benzene : Likely lower thermal stability due to the -OCF₃ group’s susceptibility to hydrolysis.

Reactivity in Cross-Coupling Reactions

  • 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene : Bromine at meta positions allows sequential Suzuki-Miyaura couplings for regioselective functionalization. The -CF₃ group stabilizes intermediates via inductive effects .
  • 1,3-Dibromo-5-fluorobenzene : Fluorine’s strong electron-withdrawal reduces coupling efficiency, requiring harsher conditions.
  • 1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene : The bulky isopropyl group at position 5 hinders access to reactive sites, slowing reaction kinetics .

Data Table: Comparative Properties of Selected Compounds

Compound Name Substituents Thermal Stability (°C) Moisture Absorption (%) Key Applications
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene 1,3-Br; 2-OMe; 5-CF₃ >250 <1.0 Polyimides, Pharmaceuticals
1,3-Dibromo-5-(trifluoromethoxy)benzene 1,3-Br; 5-OCF₃ ~200 ~2.5 Lab-scale intermediates
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene 2,4-Br; 1,3-OMe; 5-CH₃ 180–200 3.8 Natural product synthesis
1,3-Dibromo-5-fluorobenzene 1,3-Br; 5-F 150–170 N/A Specialty chemicals

Biological Activity

1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is an organic compound characterized by its unique molecular structure, featuring two bromine atoms, a methoxy group, and a trifluoromethyl group attached to a benzene ring. The incorporation of these substituents significantly alters its electronic properties, which can influence its biological activity. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula for 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is C8H5Br2F3O. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for medicinal chemistry applications.

Property Value
Molecular FormulaC8H5Br2F3O
Molecular Weight308.93 g/mol
Melting PointNot extensively documented
SolubilityVaries based on solvent

Antimicrobial Properties

Research indicates that halogenated aromatic compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures to 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene have demonstrated efficacy against various bacterial strains. A study highlighted the potential of trifluoromethyl-substituted compounds in enhancing antimicrobial activity due to their lipophilic nature and ability to penetrate cell membranes effectively .

Cytotoxicity and Cancer Research

The structural features of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene suggest potential applications in cancer therapy. Similar compounds have been investigated for their cytotoxic effects on cancer cells. For example, research on related trifluoromethylated compounds revealed their ability to inhibit cell proliferation in certain cancer cell lines, indicating that the trifluoromethyl group may play a role in enhancing anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can be further understood through structure-activity relationship studies. The presence of the methoxy and trifluoromethyl groups has been shown to influence receptor binding affinities and selectivity in various biological assays. For instance, the trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several halogenated phenolic compounds, including derivatives similar to 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene. Results indicated that these compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
  • Cytotoxicity in Cancer Cells : In another case study focusing on the cytotoxic effects of halogenated compounds on human cancer cell lines, it was found that certain derivatives showed selective toxicity towards breast cancer cells while sparing normal cells. This selectivity is attributed to the unique electronic properties imparted by the trifluoromethyl group.

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